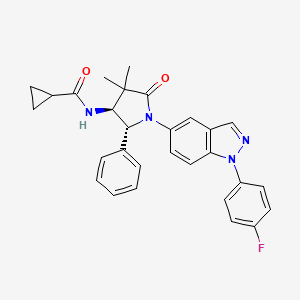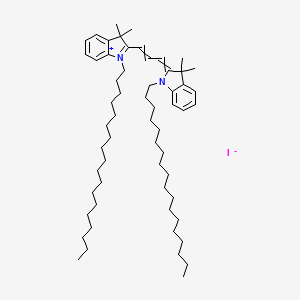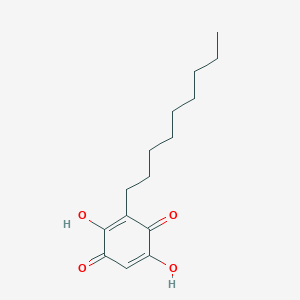
Homoembelin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Homoembelin involves the hydroxylation of benzoquinone derivatives. The specific synthetic routes and reaction conditions are not widely documented in the literature. general methods for synthesizing benzoquinones typically involve the oxidation of hydroquinones or the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. The compound is typically produced in small quantities for scientific studies.
Análisis De Reacciones Químicas
Types of Reactions: Homoembelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities.
Aplicaciones Científicas De Investigación
Homoembelin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of quinones and their derivatives.
Industry: Limited industrial applications, primarily used in research settings to explore new antibacterial compounds.
Mecanismo De Acción
Homoembelin exerts its antibacterial effects by interfering with bacterial cell wall synthesis and function . The compound targets specific enzymes and pathways involved in cell wall construction, leading to the disruption of bacterial growth and replication. Additionally, this compound may act as an efflux pump inhibitor, enhancing the efficacy of other antibacterial agents .
Comparación Con Compuestos Similares
Emodin: An anthraquinone with antibacterial properties.
Plumbagin: A naphthoquinone known for its antimicrobial activity.
Rapanone: A benzoquinone with similar antibacterial effects.
Uniqueness: Homoembelin is unique due to its specific structure, which includes a nonyl side chain and two hydroxyl groups on the benzoquinone core. This structure contributes to its distinct antibacterial properties and potential as an efflux pump inhibitor, making it a valuable compound for studying multidrug-resistant bacterial infections .
Propiedades
Fórmula molecular |
C15H22O4 |
|---|---|
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
2,5-dihydroxy-3-nonylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-9-11-14(18)12(16)10-13(17)15(11)19/h10,16,19H,2-9H2,1H3 |
Clave InChI |
VEDJQIBXAVLFEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


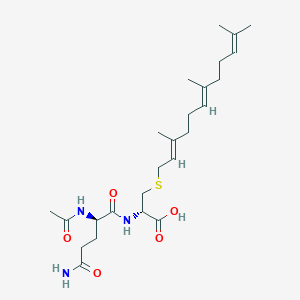


![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)

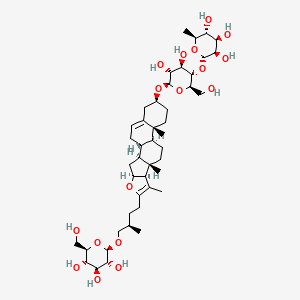
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)

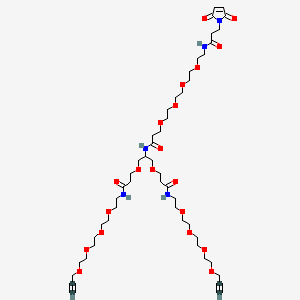
![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)

![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)
